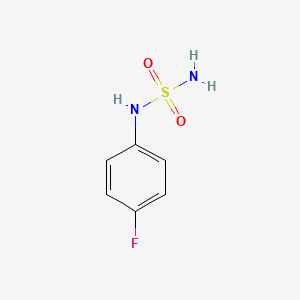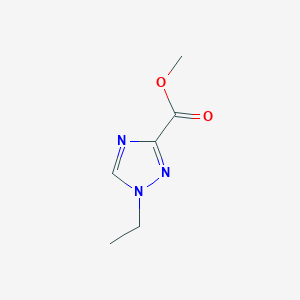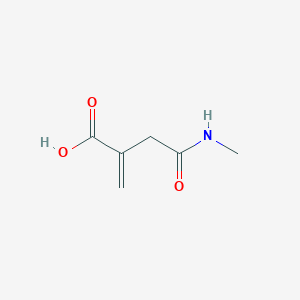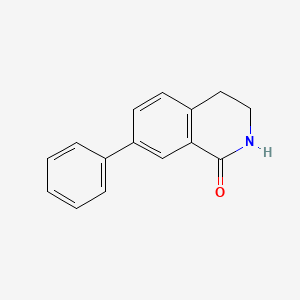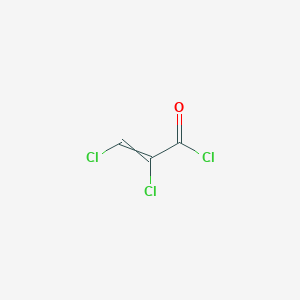
3-Fluoro-2-methylpropanoic acid
概要
説明
3-Fluoro-2-methylpropanoic acid is a chemical compound with the CAS Number: 433-39-6 . It has a molecular weight of 106.1 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-methylpropanoic acid is 1S/C4H7FO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) . This indicates that the compound has a fluorine atom attached to the second carbon atom, and a methyl group attached to the third carbon atom .Physical And Chemical Properties Analysis
3-Fluoro-2-methylpropanoic acid is a liquid at room temperature . It has a molecular weight of 106.1 . The compound is typically stored at 4 degrees Celsius .科学的研究の応用
Radiopharmaceutical Development : A study by McConathy et al. (2002) found that 2-amino-3-[18F]fluoro-2-methylpropanoic acid and its analogs, when radiolabeled with fluorine-18, showed promise as imaging agents for detecting intracranial neoplasms via positron emission tomography. These compounds exhibited high tumor-to-normal brain ratios in animal models, indicating their potential for tumor imaging.
Imaging Agents for Brain Tumors : Another study by Yu et al. (2010) explored the synthesis and biological evaluation of various enantiomers of 2-amino-3-fluoro-2-methylpropanoic acid and its derivatives. These compounds demonstrated high tumor to normal brain ratios, suggesting their effectiveness as PET radioligands for imaging brain tumors.
Biocatalytic Synthesis : Research by Liu et al. (2022) focused on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound related to 3-Fluoro-2-methylpropanoic acid. They developed a biosynthetic strategy using E. coli to synthesize this compound, which can serve as a substrate for synthesizing other fluorides. This approach highlights the potential of biocatalysis in creating fluorinated compounds.
Organic Synthesis and Stereochemistry : A study by Gani et al. (1985) synthesized derivatives of 3-Fluoro-2-methylpropanoic acid to investigate the stereochemistry of catabolism of thymine and 5-fluorouracil, a DNA base and an anti-cancer drug, respectively. This research contributes to our understanding of the metabolic pathways and stereochemistry involved in drug metabolism and DNA catabolism.
Chemical Synthesis Methods : Fritz-Langhals and Schu¨tz (1993) developed a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs, including 3-Fluoro-2-methylpropanoic acid, of high enantiomeric purity (Fritz-Langhals & Schu¨tz, 1993). These methods are important for producing compounds with specific optical activities, which is crucial in pharmaceutical and chemical industries.
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
作用機序
特性
IUPAC Name |
3-fluoro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDEZHXQDTZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylpropanoic acid | |
CAS RN |
433-39-6 | |
| Record name | 3-fluoro-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do N-MeFAMP and FAMP interact with their target and what are the downstream effects?
A: Both N-MeFAMP and FAMP are non-natural amino acids designed to target tumors by exploiting their altered metabolic states, particularly their increased demand for amino acids for rapid growth and proliferation [, ]. These compounds enter tumor cells primarily via the system A amino acid transport system, demonstrating higher uptake in tumor cells compared to normal brain cells [, ]. This difference in uptake allows for visualization of the tumor using Positron Emission Tomography (PET) after radiolabeling the compounds with fluorine-18 ([18F]FAMP and [18F]N-MeFAMP). The downstream effect of this uptake is the emission of positrons from the accumulated radiotracer within the tumor, which can be detected by a PET scanner, allowing for tumor imaging [, ].
Q2: What is the significance of chirality in the biological activity of N-MeFAMP and FAMP?
A: Research has shown that the (R)-enantiomers of both [18F]FAMP and [18F]N-MeFAMP demonstrate superior tumor uptake in vivo compared to their corresponding (S)-enantiomers []. This suggests that the system A amino acid transporter, responsible for their uptake, exhibits stereoselectivity, preferentially transporting the (R)-enantiomers. This finding highlights the importance of chirality in the development of these compounds as potential imaging agents, as the (R)-enantiomers offer improved tumor targeting and potentially better imaging contrast [].
Q3: What are the advantages of N-MeFAMP over FAMP as a potential PET imaging agent for brain tumors?
A: While both compounds show promise, [18F]N-MeFAMP demonstrates a higher specificity for the system A amino acid transporter compared to [18F]FAMP []. In vivo studies further support this, showing a significantly higher tumor-to-normal brain ratio of radioactivity at 60 minutes post-injection for [18F]N-MeFAMP (104:1) compared to [18F]FAMP (36:1) []. This suggests that [18F]N-MeFAMP may offer a better signal-to-noise ratio in PET imaging, potentially leading to clearer tumor visualization and more accurate diagnosis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



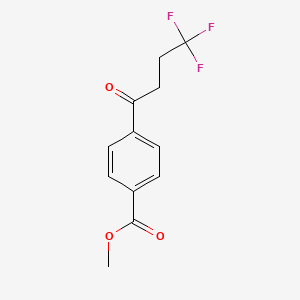

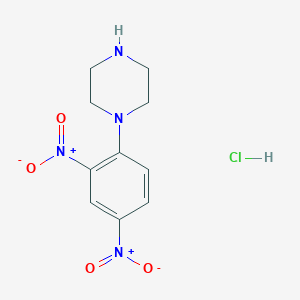
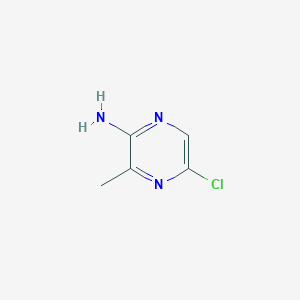
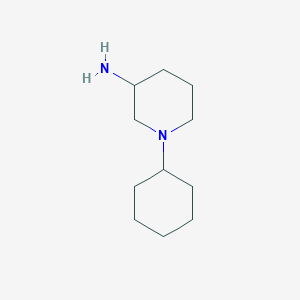
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)
